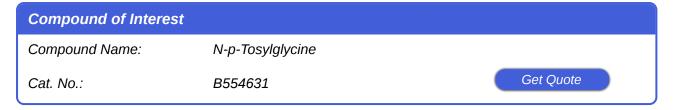


Spectroscopic Profile of N-p-Tosylglycine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-p-Tosylglycine** (CAS No. 1080-44-0), a derivative of the amino acid glycine. The information presented herein is intended to support research and development activities where this compound is utilized, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-p-Tosylglycine**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.90-7.88	t	6.3	1H	NH
7.65-7.63	d	8.6	2H	ArH
7.34-7.33	d	8.05	2H	ArH
3.52-3.51	d	5.7	2H	CH ₂
2.34	S	-	3H	СН₃

Solvent: DMSO-d6

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	
170.7	C=O	
143.1	ArC	
138.4	ArC	
130.0	ArC	
127.1	ArC	
44.3	CH ₂	
21.5	CH₃	

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Assignment	
3448	O-H (Carboxylic Acid)	
3277	N-H	
2957	C-H (aliphatic)	
1730	C=O	
1598, 1440	C=C (aromatic)	
1354, 1321	S=O	
1185	SO ₂ -NH	
1111, 1094	C-N, C-O	

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Ion
HRMS-ESI	Negative	228.0412 (observed)	[M-H] ⁻

Experimental Protocols

The following are representative methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 10-20 mg of **N-p-Tosylglycine** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:



- The spectrometer was locked onto the deuterium signal of the solvent.
- Shimming was performed to optimize the magnetic field homogeneity.
- A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.
- Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

- A proton-decoupled pulse sequence (e.g., PENDANT) was used to acquire the ¹³C NMR spectrum.
- A sufficient number of scans were accumulated to obtain a high-quality spectrum.
- Chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum One).

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of N-p-Tosylglycine was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture was transferred to a pellet-pressing die.
- A hydraulic press was used to apply pressure and form a thin, transparent pellet.

Data Acquisition:

- A background spectrum of the empty sample compartment was recorded.
- The KBr pellet containing the sample was placed in the sample holder.



• The IR spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

- A dilute solution of N-p-Tosylglycine was prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.
- The final concentration was adjusted to the low μg/mL range.

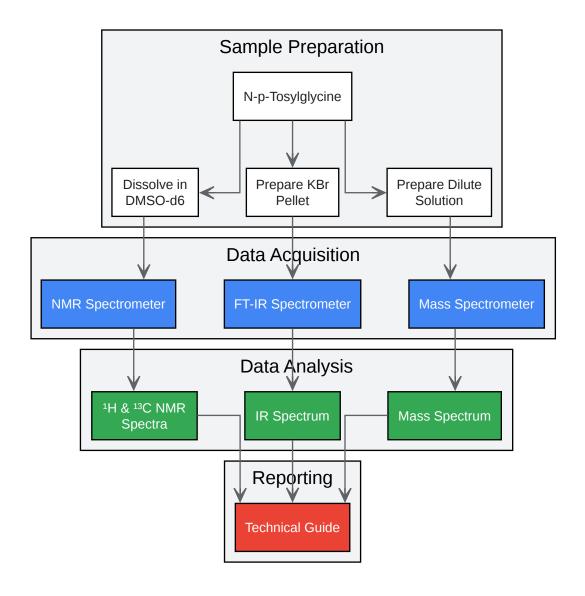
Data Acquisition (Negative Ion Mode):

- The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.
- The instrument was operated in negative ion mode to detect the deprotonated molecule [M-H]-.
- A full scan mass spectrum was acquired over an appropriate mass-to-charge ratio (m/z) range.
- High-resolution data was collected to determine the accurate mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-p-Tosylglycine**.





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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of N-p-Tosylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554631#spectroscopic-data-nmr-ir-ms-of-n-ptosylglycine]

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